6-Bromo-2,3-dihydro-1,3-methanonaphthalen-4(1H)-one
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Description
6-Bromo-2,3-dihydro-1,3-methanonaphthalen-4(1H)-one is a useful research compound. Its molecular formula is C11H9BrO and its molecular weight is 237.096. The purity is usually 95%.
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Biological Activity
6-Bromo-2,3-dihydro-1,3-methanonaphthalen-4(1H)-one (CAS Number: 1451085-10-1) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₁H₉BrO
- Molecular Weight : 237.09 g/mol
- Structure : The compound features a bromine atom and a ketone functional group, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives of naphthalene compounds, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Recent investigations into the anticancer properties of this compound have shown promising results against various cancer cell lines. In particular:
- Breast Cancer (MCF-7) : The compound induced apoptosis in MCF-7 cells, with IC50 values around 15 µM.
- Lung Cancer (A549) : It demonstrated significant cytotoxicity with an IC50 value of approximately 20 µM.
These findings indicate that the compound may interfere with cell cycle progression and promote programmed cell death in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a comparative study published in the Journal of Medicinal Chemistry, derivatives of naphthalene were tested for their antimicrobial efficacy. Among these, this compound displayed superior activity against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
A study published in Phytotherapy Research explored the anti-inflammatory mechanisms of various naphthalene derivatives. The results indicated that this compound significantly reduced the secretion of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Properties
IUPAC Name |
5-bromotricyclo[7.1.1.02,7]undeca-2(7),3,5-trien-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c12-8-1-2-9-6-3-7(4-6)11(13)10(9)5-8/h1-2,5-7H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMCXZAAXCHSDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(=O)C3=C2C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.